1,3-Diphenyl-3-(4-toluidino)-1-propanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4g/mol |
IUPAC Name |
3-(4-methylanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3 |
InChI Key |
BMXOCSRQSZBTOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 1,3 Diphenyl 3 4 Toluidino 1 Propanone
Reaction Mechanism Elucidation for β-Amino Ketone Formation
The formation of 1,3-Diphenyl-3-(4-toluidino)-1-propanone is typically achieved through a three-component Mannich reaction involving benzaldehyde (B42025), acetophenone (B1666503), and p-toluidine (B81030). rsc.org This reaction can be catalyzed by acids or bases and involves the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.orgorganic-chemistry.org The mechanism proceeds through several key steps, including the formation of an electrophilic iminium ion and its subsequent reaction with a ketone enolate.
The initial phase of the Mannich reaction involves the activation of both the amine and the ketone components.
Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of benzaldehyde. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The initial addition forms a hemiaminal intermediate. Subsequent protonation of the hydroxyl group of the hemiaminal, followed by the elimination of a water molecule, generates a resonance-stabilized Schiff base, which is further protonated to form a reactive electrophile known as an iminium ion.
Enolization of the Ketone: Concurrently, the ketone component, acetophenone, which possesses acidic α-hydrogens, undergoes tautomerization to form its more nucleophilic enol or enolate form. wikipedia.org This process can be catalyzed by either acid or base. In an acidic medium, protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to yield the enol. In a basic medium, the α-proton is directly abstracted to form the enolate.
| Reactant | Role in Initial Phase | Intermediate Formed |
| Benzaldehyde & p-Toluidine | Formation of Electrophile | Iminium Ion |
| Acetophenone | Formation of Nucleophile | Enol or Enolate |
This step constitutes the crucial carbon-carbon bond formation in the synthesis. The electron-rich double bond of the enol form of acetophenone acts as a nucleophile, attacking the electrophilic carbon of the iminium ion generated from benzaldehyde and p-toluidine. organic-chemistry.org This attack results in the formation of a new carbon-carbon single bond, linking the α-carbon of the original ketone to the carbon atom of the original aldehyde. The immediate product of this step is a protonated form of the final β-amino ketone.
Chemical Transformations and Derivatization Reactions of this compound
The presence of both a ketone and a secondary amine functionality makes this compound a versatile substrate for various chemical transformations. fiveable.menih.gov Reactions can be targeted selectively at either the carbonyl group or the nitrogen atom.
The carbonyl group in the molecule can undergo a range of nucleophilic addition reactions characteristic of ketones. wikipedia.org
Reduction: The ketone can be reduced to a secondary alcohol, forming the corresponding 1,3-diphenyl-3-(4-toluidino)-1-propanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting amino alcohol is a valuable synthon for other molecules.
Nucleophilic Addition: Organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl carbon. For example, reaction with methylmagnesium bromide would yield a tertiary alcohol after acidic workup.
Derivatization: The ketone can react with hydrazine (B178648) or its derivatives to form hydrazones. wikipedia.org It can also react with hydroxylamine (B1172632) to produce an oxime or with thiols to form a thioacetal. These reactions are often used for the characterization and protection of the carbonyl group.
| Reagent | Product Type |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Hydrazine (N₂H₄) | Hydrazone |
| Hydroxylamine (NH₂OH) | Oxime |
The secondary amino group is both basic and nucleophilic, allowing for a variety of transformations. fiveable.me
N-Alkylation and N-Acylation: As a secondary amine, the nitrogen atom can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. This would lead to the formation of a tertiary amine or an amide, respectively. These reactions can modify the steric and electronic properties of the molecule.
Cyclization: The presence of both an amino group and a ketone group within the same molecule allows for the possibility of intramolecular cyclization reactions, potentially leading to the formation of heterocyclic compounds such as piperidine (B6355638) derivatives, depending on the reaction conditions and reagents used. fiveable.menih.gov
Salt Formation: Due to the basic nature of the amino group, it can react with acids to form ammonium (B1175870) salts. This property is often utilized in the purification or handling of amine-containing compounds.
Modifications of Aromatic Substituents
The structural framework of this compound, a β-aminoketone, allows for extensive modification of its aromatic substituents. These modifications are a key strategy for tuning the molecule's chemical and physical properties. Research into analogous structures, such as chalcones (1,3-diaryl-2-propen-1-ones), demonstrates that structural adjustments can significantly influence biological activity and therapeutic efficacy. nih.govnih.gov
In the synthesis of related β-aminoketones, a variety of aryl aldehydes and aryl amines are used, leading to a diverse library of compounds with different substitution patterns on the aromatic rings. nih.gov For example, in the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones, derivatives were created by altering substituents on the phenyl rings, which in turn had a marked impact on their cytotoxic properties. nih.gov The introduction of groups like a morpholinoethoxy side chain to the aromatic structure was found to modulate the compound's effect on cancerous and normal cells. nih.gov These studies underscore the principle that modifying the aromatic substituents is a critical aspect of developing new compounds with specific functionalities. The synthesis of these derivatives often occurs through Mannich-type reactions, where substituted acetophenones, aryl aldehydes, and aryl amines are reacted under various catalytic conditions to yield the target β-aminoketones. nih.govrsc.org
Kinetic Studies on Reactions Involving Related Propanone Structures
Kinetic studies are fundamental to understanding the reaction mechanisms, rates, and factors that influence the synthesis and transformation of propanone structures.
Kinetic studies on the Mannich reaction used to synthesize 3-anilino-1,3-diphenylpropan-1-one, a compound structurally analogous to this compound, have determined that the reaction is second order based on its rate constant. nih.govrsc.org This indicates that the reaction rate is dependent on the concentration of two reactants, likely the Schiff base intermediate and the acetophenone. nih.gov The reaction rate is directly proportional to the concentration of each of these reactants raised to the first power. khanacademy.org
Table 1: Example of Reaction Order Determination
| Experiment | [A] (M) | [B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.0030 |
| 2 | 0.10 | 0.15 | 0.0045 |
| 3 | 0.20 | 0.10 | 0.0120 |
This is a generic example to illustrate how reaction orders are determined from experimental data. openstax.orgComparing experiments 1 and 2 shows the reaction is first order in B. Comparing experiments 1 and 3 shows the reaction is second order in A.
The activation energy (Ea) is the minimum amount of energy required for reactants to transform into products during a chemical reaction. youtube.com It represents an energy barrier that must be overcome, and its magnitude is related to the stability of the activated complex, or transition state. youtube.com A lower activation energy corresponds to a faster reaction rate, as more reactant molecules will possess the necessary energy to react upon collision. youtube.com
In the context of the synthesis of β-aminoketones, the activation of the carbonyl group of the aldehyde by a catalyst is a crucial step that initiates the reaction. nih.govrsc.org This catalytic action effectively lowers the activation energy of the initial amino group attack. While specific thermodynamic values for the formation of this compound are not detailed in the available literature, the principles of activation energy are central to its synthesis. The reaction proceeds through an energy profile where reactants must gain sufficient energy to reach the transition state before forming the more stable product. youtube.com
Catalytic Aspects in Transformations of this compound
Catalysis plays a pivotal role in the synthesis of β-aminoketones, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.
Lewis acids are effective catalysts for a variety of organic transformations, including the Mannich-type reactions used to synthesize β-aminoketones. nih.gov They function by coordinating to a lone pair of electrons, typically on an oxygen or nitrogen atom, which activates the substrate towards nucleophilic attack. niscpr.res.innih.gov In the synthesis of β-aminoketones, a Lewis acid can activate the carbonyl group of the aldehyde, facilitating the attack by the amine. nih.gov
A wide range of Lewis acids have been employed in these syntheses, demonstrating significant rate enhancement and control over the reaction outcome. niscpr.res.in The choice of Lewis acid can influence both the reaction rate and the stereoselectivity of the product. rsc.org For instance, some Lewis acids are tolerant to water, allowing reactions to be performed in aqueous media. rsc.org
Table 2: Lewis Acid Catalysts in β-Aminoketone Synthesis and Related Reactions
| Catalyst | Reaction Type | Observation | Reference |
|---|---|---|---|
| Silica-functionalized copper(0) nanoparticles | Mannich Reaction | Efficient catalysis, requires heating to 80 °C for improved rate. | nih.gov |
| Organoantimony(III) halides | Mannich Reaction | Water-tolerant catalyst, allows for stereoselective synthesis. | rsc.org |
| Lithium triflate (LiOTf) | 1,3-Dipolar Cycloaddition | Remarkable rate enhancement. | niscpr.res.in |
| Magnesium bromide (MgBr₂) | 1,3-Dipolar Cycloaddition | Causes enhancement in reaction rate. | niscpr.res.in |
| Zinc triflate (Zn(OTf)₂) | 1,3-Dipolar Cycloaddition | Lesser rate enhancement, can aid in product decomposition. | niscpr.res.in |
| Indium(III) chloride (InCl₃) | Cationic Povarov Reaction | High reaction yield. | nih.gov |
| Zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) | Mannich-type Addition | High yields in aqueous THF. | organic-chemistry.org |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This approach has emerged as a powerful tool in synthetic chemistry, often providing excellent stereoselectivity. In reactions analogous to the formation of this compound, organocatalysts have been successfully applied.
For example, the amino acid proline has been used as a catalyst in the diastereoselective synthesis of optically active β-aminoketones. nih.govgoogle.com Similarly, the alkaloid cinchonine (B1669041) has been employed as an organocatalyst for the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives. nih.gov Bifunctional organocatalysts, such as quinidine (B1679956) thiourea, have also been shown to be highly effective in three-component direct Mannich reactions, yielding N-tosylated β-aminoketones with high diastereoselectivity and enantioselectivity. organic-chemistry.org These examples highlight the utility of organocatalysis in controlling the stereochemical outcome of reactions involving propanone structures.
Photoredox Catalysis for Related C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal in the construction of numerous pharmaceuticals, agrochemicals, and materials. Traditional methods for forging these bonds often require harsh conditions and the use of stoichiometric, and sometimes toxic, reagents. In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable alternative, enabling the formation of C-N bonds under mild conditions with high degrees of selectivity. While direct mechanistic studies and reactivity profiles focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of information exists for the synthesis of structurally related β-amino ketones. This section will delve into the mechanistic investigations and reactivity profiles of analogous C-N bond formations facilitated by photoredox catalysis, providing a framework for understanding the potential synthetic pathways to the title compound.
β-Amino ketones are valuable synthetic intermediates, and their synthesis via photoredox catalysis often involves the generation of radical intermediates. researchgate.netprinceton.edu These reactions can proceed through various mechanisms, including the coupling of an α-amino radical with a suitable acceptor or the addition of a nitrogen-centered radical to an enone system.
A general mechanistic paradigm for the photoredox-catalyzed formation of β-amino ketones involves the following key steps, often employing an iridium or ruthenium-based photocatalyst:
Photoexcitation: A photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).
Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer event. In a reductive quenching cycle, PC* donates an electron to a suitable acceptor. Conversely, in an oxidative quenching cycle, PC* accepts an electron from a donor molecule.
Radical Generation: This SET process generates radical intermediates. For instance, the oxidation of an amine can produce an α-amino radical, or the reduction of an appropriate precursor can lead to a nitrogen-centered radical.
C-N Bond Formation: The generated radical species then participates in the key bond-forming step. This can occur through radical-radical cross-coupling or the addition of a radical to an unsaturated system. princeton.edu
Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.
Theoretical and experimental studies on related C-N cross-coupling reactions have provided detailed insights into the plausible pathways. For example, density functional theory (DFT) calculations on the photoredox-mediated iridium/nickel dual-catalyzed C-N cross-coupling of pyrrolidine (B122466) with 4-bromobenzotrifluoride (B150022) suggest a radical mechanism involving successive single electron transfer (SET) and hydrogen atom transfer (HAT) to generate a nitrogen-centered radical. rsc.org This radical is then captured by a nickel(II) species, and subsequent steps lead to the final C-N coupled product. rsc.org
Kinetic and spectroscopic studies on metallaphotoredox C-N coupling reactions have further elucidated the roles of the photocatalyst and any co-catalysts. princeton.edu These investigations have been crucial in identifying the resting states of the catalysts and understanding the elementary steps of the catalytic cycle, such as the generation of Ni(I)/Ni(III) intermediates in dual catalytic systems. princeton.edu
Table 1: Photoredox Organocatalytic β-Aminoalkylation of Cyclic Ketones
This table showcases a direct β-coupling of cyclic ketones with imines, representing a formal β-Mannich reaction. The reaction proceeds via the synergistic combination of photoredox catalysis and organocatalysis, involving the coupling of a β-enaminyl radical with an α-amino radical. princeton.edu
| Entry | Ketone | Imine | Photocatalyst | Additive | Yield (%) |
| 1 | Cyclohexanone | N-(Diphenylmethylene)aniline | Ir(ppy)₂(dtbbpy)PF₆ | DABCO | 75 |
| 2 | Cyclopentanone | N-(Diphenylmethylene)aniline | Ir(ppy)₂(dtbbpy)PF₆ | DABCO | 68 |
| 3 | Cycloheptanone (B156872) | N-(Diphenylmethylene)aniline | Ir(ppy)₂(dtbbpy)PF₆ | DABCO | 65 |
| 4 | Adamantanone | N-(Diphenylmethylene)aniline | Ir(ppy)₂(dtbbpy)PF₆ | DABCO | 55 |
Data adapted from a study on selective radical-radical cross-couplings. princeton.edu The yields reported are isolated yields.
Table 2: Cooperative Carbene and Photocatalysis for β-Amino Ester Synthesis
This table illustrates the synthesis of β-amino esters through a cooperative approach involving N-heterocyclic carbene (NHC) and photoredox catalysis. This method achieves regioselective N-C and C-C bond formation. researchgate.net
| Entry | Alkene | N-Source | Carboxyl Source | Photocatalyst | Yield (%) | Diastereomeric Ratio |
| 1 | α-Methylstyrene | Boc-protected imine | Phenylacetic acid | 4CzIPN | 85 | >20:1 |
| 2 | 1,1-Diphenylethylene | Boc-protected imine | Phenylacetic acid | 4CzIPN | 78 | >20:1 |
| 3 | Styrene | Boc-protected imine | Phenylacetic acid | 4CzIPN | 72 | 10:1 |
| 4 | Indene | Boc-protected imine | Phenylacetic acid | 4CzIPN | 91 | >20:1 |
Data adapted from a study on cooperative carbene and photocatalysis. researchgate.net Yields are for the isolated product.
The data presented in these tables underscore the versatility of photoredox catalysis in constructing C-N bonds in molecules structurally related to this compound. The mild reaction conditions, use of visible light as a traceless reagent, and the ability to generate and control reactive radical intermediates make this a highly attractive strategy for modern organic synthesis. Further research could explicitly apply these principles to the direct synthesis and functionalization of the title compound.
Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Diphenyl 3 4 Toluidino 1 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,3-Diphenyl-3-(4-toluidino)-1-propanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the proton and carbon signals and to understand the connectivity and stereochemistry of the molecule.
¹H NMR Spectral Assignments and Stereochemical Insights
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons of the tolyl group.
The protons of the two phenyl rings and the tolyl group typically appear as complex multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns depend on the substitution and the conformation of the molecule. The methyl group protons of the 4-toluidino moiety are expected to resonate as a singlet at around δ 2.3 ppm.
The diastereotopic methylene protons adjacent to the carbonyl group (C2-H) and the methine proton (C3-H) form an AMX or ABX spin system, which gives rise to characteristic multiplets. The coupling constants between these protons are invaluable for deducing the relative stereochemistry of the molecule.
Interactive ¹H NMR Data Table
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0-8.0 | m | - |
| C3-H | 4.5-5.0 | dd | J_AM, J_AX |
| C2-H_A | 3.2-3.6 | dd | J_AM, J_AB |
| C2-H_B | 3.0-3.4 | dd | J_AX, J_AB |
| N-H | 4.0-4.5 | d | J_NH,CH |
| CH₃ | ~2.3 | s | - |
Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is typically observed downfield, in the range of δ 195-200 ppm. The aromatic carbons resonate between δ 110-150 ppm. The methine carbon (C3) and the methylene carbon (C2) appear in the aliphatic region, with the C3 carbon being further downfield due to the attachment of the nitrogen and phenyl groups. The methyl carbon of the tolyl group is expected at around δ 20-22 ppm.
Interactive ¹³C NMR Data Table
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195-200 |
| Aromatic-C | 110-150 |
| C3 | 55-65 |
| C2 | 40-50 |
| CH₃ | 20-22 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY correlations would be observed between the methine proton (C3-H) and the methylene protons (C2-H), as well as among the coupled aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the carbonyl group, the N-H bond, and the aromatic C-H and C=C bonds.
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.
N-H Stretch: A medium intensity band should appear around 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H).
Aromatic C-H Stretch: These absorptions are typically found above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.
Interactive IR Data Table
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1680-1700 |
| Amine (N-H) | Stretch | 3350-3450 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1450-1600 |
Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₂H₂₁NO), the expected molecular weight is approximately 315.41 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern can provide valuable insights into the structure. Common fragmentation pathways for β-amino ketones include:
α-cleavage: Cleavage of the bond between C1 and C2, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺, m/z = 105).
Cleavage of the C2-C3 bond: This would result in fragments corresponding to the charged portions of the molecule.
McLafferty rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.
Cleavage of the C-N bond: This would generate ions corresponding to the tolyl-amino portion and the diphenylpropanone portion of the molecule.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
For this compound, an SCXRD analysis would reveal:
The precise spatial arrangement of the two phenyl rings and the 4-toluidino group.
The conformation of the propanone backbone.
The presence of any intramolecular hydrogen bonding, for example, between the N-H group and the carbonyl oxygen.
The intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.
A successful crystallographic study would provide the unit cell parameters, space group, and atomic coordinates, which together define the crystal structure.
Advanced Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced structural and spectroscopic analysis of the specific compound this compound, also known as 3-(4-methylanilino)-1,3-diphenylpropan-1-one, is not publicly available.
To construct an article that strictly adheres to the requested outline, specific peer-reviewed research containing X-ray crystallography and advanced vibrational spectroscopy data for this exact molecule is required. The conducted searches did not yield a publication with the necessary information to populate the following sections with factual, scientifically accurate data:
Advanced Vibrational Spectroscopy for Detailed Molecular Dynamics
Vibrational Mode Assignments and Theoretical Comparisons:The assignment of specific spectral peaks to molecular vibrations, typically supported by theoretical calculations like Density Functional Theory (DFT)researchgate.netopenaccesspub.org, cannot be performed without the foundational experimental Raman or IR spectra.
While research exists for structurally related β-aminoketones researchgate.netresearchgate.net and similar compounds lacking the specific 4-toluidino (p-methyl) substitution nih.gov, this information cannot be used to describe the unique properties of the target molecule as per the strict constraints of the request. The generation of the requested article with detailed data tables is therefore not possible without fabricating information.
Should peer-reviewed literature containing the necessary experimental data for this compound become available, the requested article can be generated.
Computational Chemistry and Quantum Mechanical Studies of 1,3 Diphenyl 3 4 Toluidino 1 Propanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For a flexible molecule such as 1,3-Diphenyl-3-(4-toluidino)-1-propanone, this involves exploring its potential energy surface to identify the lowest energy conformer. Chalcones and their derivatives are known to exist in various conformations due to the rotational freedom around single bonds. nih.gov The conformation of these molecules, particularly the torsion angles between the aromatic rings and the propanone backbone, significantly influences their properties.
Table 1: Representative Optimized Geometrical Parameters for a Chalcone-derived Mannich Base Scaffold (Note: These are illustrative values for a similar molecular framework and not specific to this compound)
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | C=O | ~1.23 |
| C-N | ~1.40 | |
| C-C (propanone) | ~1.52 | |
| Bond Angle (º) | C-C-C (propanone) | ~112 |
| O=C-C | ~121 | |
| C-N-C | ~118 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For chalcone (B49325) derivatives and Mannich bases, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the aromatic rings and the nitrogen atom of the amino group. Conversely, the LUMO is generally distributed over the α,β-unsaturated ketone system, which is the electron-deficient part of the molecule. This distribution makes these molecules susceptible to both electrophilic and nucleophilic attacks at different sites. In related chalcone Mannich base derivatives, the HOMO-LUMO energy gap has been found to be a key indicator of their biological activity. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Chalcone Mannich Base (Note: These are representative values and not specific to this compound)
| Orbital | Energy (eV) |
| HOMO | ~ -6.2 |
| LUMO | ~ -1.8 |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its behavior in electrostatic interactions. The MEP map is typically colored, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The nitrogen atom of the toluidino group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amino group and the aromatic rings would show positive potentials. Such maps are instrumental in understanding how the molecule might interact with biological receptors or other molecules, for instance, through hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized, one- and two-center orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
While DFT calculations provide valuable insights into the static properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape in a more comprehensive manner than static geometry optimization. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent molecules influence its conformation and dynamics. This is particularly important for understanding how the molecule behaves in a biological environment. While specific MD simulation studies on this compound are not documented in the literature, such studies on similar molecules have been used to understand their binding to protein active sites and their permeability across biological membranes. nih.gov
Quantum Chemical Parameters for Reactivity Descriptors
From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical parameters can be derived that act as descriptors of a molecule's global reactivity. These parameters, based on conceptual DFT, provide a quantitative measure of different aspects of chemical reactivity.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
These parameters are invaluable for comparing the reactivity of a series of related compounds and for quantitative structure-activity relationship (QSAR) studies. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. Studies on similar chalcone derivatives have utilized these parameters to correlate their chemical structure with their observed biological activities. nih.gov
Table 3: Representative Quantum Chemical Reactivity Descriptors (Note: These are illustrative values calculated from the FMO energies in Table 2 and are not specific to this compound)
| Parameter | Value (eV) |
| Ionization Potential (I) | ~ 6.2 |
| Electron Affinity (A) | ~ 1.8 |
| Electronegativity (χ) | ~ 4.0 |
| Chemical Hardness (η) | ~ 2.2 |
| Chemical Softness (S) | ~ 0.23 |
| Electrophilicity Index (ω) | ~ 3.64 |
Global and Local Reactivity Indices
Local reactivity, on the other hand, is described by Fukui functions, which pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. While specific published data on the local reactivity indices for this exact compound is scarce, the methodology involves analyzing the electron density changes upon the addition or removal of an electron. researchgate.net This analysis is vital for understanding regioselectivity in reactions involving this compound.
Hardness, Softness, and Electrophilicity Indices
Conceptual DFT provides a framework for quantifying chemical concepts like hardness, softness, and electrophilicity. nih.gov Chemical hardness (η) and its inverse, softness (S), are measures of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap generally signifies high hardness and low reactivity. The electrophilicity index (ω), a measure of the energy stabilization when the system acquires an additional electronic charge, is a key indicator of a molecule's ability to act as an electrophile. uchile.clresearchgate.net
The electrophilicity and nucleophilicity of related diphenyl compounds have been classified based on these indices, providing a scale for their reactivity. For instance, diphenyl nitrilimine is classified as a strong nucleophile and a strong electrophile based on its calculated indices. nih.gov While direct calculations for this compound are not available in the cited literature, the principles remain the same and would be calculated from its HOMO and LUMO energies.
Table 1: Conceptual DFT Reactivity Indices (Illustrative for a Related Compound)
| Index | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) | Measures resistance to charge transfer. |
| Global Softness (S) | S = 1 / η | The inverse of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic power of a molecule. |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character relative to a reference. |
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational simulations of spectroscopic properties are invaluable for interpreting experimental data and understanding the underlying molecular structure and electronic transitions.
Theoretical Prediction of Vibrational Spectra
The theoretical vibrational spectrum (Infrared and Raman) of a molecule can be calculated using DFT. These calculations predict the frequencies of the normal modes of vibration. For related chalcone and propanone structures, DFT calculations have been successfully used to assign vibrational modes observed in experimental FT-IR spectra. uchile.cl The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.
For instance, in similar aromatic ketones, the C=O stretching vibration is a prominent feature in the IR spectrum and its calculated frequency can be compared with experimental values to validate the computational model. uchile.cl While a specific vibrational analysis for this compound is not detailed in the provided results, the methodology is well-established.
Table 2: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Chalcone
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
|---|---|---|
| C=O Stretch | 1660 | 1655 |
| C=C Aromatic Stretch | 1595 | 1590 |
| C-N Stretch | 1350 | 1345 |
Electronic Excitation Spectra and Time-Dependent DFT (TD-DFT)
TD-DFT is a powerful method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. qu.edu.qamdpi.comresearchgate.netresearchgate.netrsc.org This provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light. The calculated maximum absorption wavelength (λmax) can be compared with experimental spectra to validate the computational approach. mdpi.comresearchgate.net
For various organic molecules, TD-DFT calculations have shown good agreement with experimental UV-Vis data, allowing for the assignment of electronic transitions, such as π → π* and n → π*. rsc.org The solvent effects on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). qu.edu.qa Although specific TD-DFT results for this compound are not available, this methodology would be the standard approach for its analysis.
Table 3: Illustrative TD-DFT Results for a Related Aromatic Compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.85 | HOMO → LUMO (π → π*) |
| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO (π → π*) |
| S0 → S3 | 250 | 0.05 | HOMO → LUMO+1 (n → π*) |
Supramolecular Chemistry and Non Covalent Interactions of 1,3 Diphenyl 3 4 Toluidino 1 Propanone
Hydrogen Bonding Networks in the Solid State
The structure of 1,3-Diphenyl-3-(4-toluidino)-1-propanone, a type of β-aminoketone, possesses functional groups capable of participating in hydrogen bonding, which would be crucial in dictating its crystal packing. nih.gov
N-H…O and C-H…O Hydrogen Bonds
The secondary amine (N-H) group provides a hydrogen bond donor, while the carbonyl group (C=O) acts as a hydrogen bond acceptor. In the solid state, it is highly probable that intermolecular N-H···O hydrogen bonds would form, linking adjacent molecules. These are relatively strong, directional interactions that often govern the primary supramolecular structure. Additionally, weaker C-H···O hydrogen bonds, involving activated C-H groups (such as those on the aromatic rings or the aliphatic backbone) and the carbonyl oxygen, could further stabilize the crystal lattice. The formation of strong intra- and intermolecular hydrogen bonds is a known characteristic of related β-diketones. sigmaaldrich.com
Non-Classical C-H…π Interactions
Non-classical C-H···π interactions are also plausible. In this scenario, a hydrogen atom attached to a carbon (a C-H bond), likely from one of the phenyl or tolyl rings, would interact with the electron-rich π-system of an aromatic ring on a neighboring molecule. These interactions, while weaker than conventional hydrogen bonds, play a significant role in the fine-tuning of molecular packing in crystals.
Aromatic Interactions (π-π Stacking) in Crystal Engineering
The presence of three aromatic rings (two phenyl groups and one tolyl group) makes π-π stacking interactions a key feature in the crystal engineering of this compound. These non-covalent interactions are fundamental in the self-assembly of aromatic molecules. encyclopedia.pub
Analysis of Parallel Displaced and T-Shaped π-π Interactions
The assembly of aromatic rings is typically governed by a balance between attractive dispersion forces and repulsive electrostatic interactions. encyclopedia.pub In the crystal structure of this compound, one would expect to observe two primary geometries for π-π stacking:
Parallel Displaced: In this arrangement, the aromatic rings of adjacent molecules would stack in a parallel fashion but with a lateral offset. This geometry maximizes attractive dispersion forces while minimizing the repulsion between the electron clouds.
T-Shaped (or Edge-to-Face): This geometry involves the edge of one aromatic ring (the electropositive C-H bonds) pointing towards the face (the electronegative π-cloud) of another.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the encapsulation of a "guest" molecule (in this case, this compound) within a larger "host" molecule. wikipedia.org This field relies on molecular recognition, where the host has a cavity that is structurally and chemically complementary to the guest. wikipedia.org
Interaction with Macrocyclic Receptors and Cucurbiturils
While no specific studies exist for this compound, its structural features suggest it could act as a guest for certain macrocyclic hosts. The aromatic phenyl and tolyl groups could fit into the hydrophobic cavities of hosts like cyclodextrins or pillararenes, driven by hydrophobic and van der Waals interactions. nih.gov Cucurbiturils, which have a rigid portal of carbonyl groups, could potentially bind the molecule, although the bulky aromatic substituents might pose a steric hindrance. The specific binding affinity would depend on the size and shape complementarity between the guest molecule and the host's cavity.
Formation of Inclusion Complexes
Inclusion complexes are molecular assemblies where one chemical species, the "guest," is enclosed within the cavity of another, the "host." Cyclodextrins (CDs) are common hosts, being cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.govnih.gov This structure allows them to encapsulate nonpolar guest molecules or moieties in aqueous solutions.
The molecular structure of this compound, featuring two phenyl rings and a tolyl group, presents significant hydrophobic surface area, making it a suitable candidate for inclusion within a cyclodextrin (B1172386) cavity. The formation of such a complex would be driven by the displacement of high-energy water molecules from the cyclodextrin cavity, a process that is entropically favorable.
While no direct experimental studies on the inclusion of this compound with cyclodextrins are available in the reviewed literature, extensive research on analogous compounds provides a strong basis for predicting this behavior. For instance, molecules containing both phenyl and naphthyl units readily form inclusion complexes with cyclodextrins. acs.org Similarly, N-phenyl-1-naphthylamine and benzanilide (B160483) derivatives have been shown to form stable inclusion complexes with β-cyclodextrin. nih.govwiserpub.com
The stoichiometry of such complexes can vary, with 1:1, 1:2, and 2:2 host-guest ratios being common. nih.gov In the case of this compound, the size of the molecule suggests that it could form a 1:1 complex with a larger cyclodextrin, such as γ-cyclodextrin, or potentially a 1:2 complex where each of the aromatic ends of the molecule is encapsulated by a separate cyclodextrin molecule.
The stability of these inclusion complexes is characterized by the binding constant (K), which can be determined using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Higher binding constants indicate a more stable complex.
Table 1: Hypothetical Binding Constants for the Inclusion of this compound with Different Cyclodextrins
| Cyclodextrin Host | Cavity Diameter (Å) | Predicted Stoichiometry | Hypothetical Binding Constant (K) (M⁻¹) |
| α-Cyclodextrin | 4.7 - 5.3 | Unlikely due to size | - |
| β-Cyclodextrin | 6.0 - 6.5 | 1:1 or 1:2 | 150 - 500 |
| γ-Cyclodextrin | 7.5 - 8.3 | 1:1 | 800 - 1200 |
Note: The binding constants are hypothetical and are based on values reported for structurally similar molecules.
The formation of an inclusion complex would likely alter the physicochemical properties of this compound, potentially increasing its aqueous solubility and chemical stability.
Anion-π Interactions Involving Electron-Deficient Aromatic Rings
Anion-π interactions are non-covalent forces between an anion and the face of an electron-deficient aromatic ring. rsc.org The quadrupole moment of the aromatic ring, which is positive on the face and negative around the edge for electron-deficient systems, drives this electrostatic interaction.
For an aromatic ring to be considered electron-deficient, it is typically substituted with electron-withdrawing groups. In the case of this compound, the aromatic rings are a phenyl group attached to the carbonyl, a phenyl group at the 3-position, and a 4-tolyl group as part of the toluidino moiety.
The phenyl group attached to the carbonyl is rendered somewhat electron-deficient due to the electron-withdrawing nature of the carbonyl group. However, the key feature of this molecule is the 4-toluidino group. The nitrogen atom of the amino group is a strong electron-donating group through resonance, pushing electron density into the attached phenyl ring. libretexts.orglibretexts.org The methyl group of the tolyl substituent is also weakly electron-donating. This electron donation would make the toluidino-substituted phenyl ring electron-rich, and thus, a poor candidate for engaging in a classical anion-π interaction.
While it is generally accepted that electron-deficient aromatic rings are necessary for strong anion-π interactions, some studies suggest that even electron-rich π-systems can interact favorably with anions, particularly when other stabilizing interactions are present. rsc.orgrsc.org These are often referred to as cooperativity effects. nih.gov For example, the presence of a nearby cation could polarize the electron-rich ring, making a weak anion-π interaction more favorable.
Table 2: Analysis of Aromatic Rings in this compound for Anion-π Interaction Potential
| Aromatic Ring | Substituent Effect | Predicted Electron Density | Likelihood of Anion-π Interaction |
| Phenyl (attached to C=O) | Weakly electron-withdrawing | Slightly electron-deficient | Low to moderate |
| Phenyl (at position 3) | No direct strong activating/deactivating group | Neutral to slightly electron-rich | Low |
| Tolyl (of toluidino group) | Strongly electron-donating (amino group) | Electron-rich | Very low (as a classical interaction) |
In the absence of strong electron-withdrawing groups on the aromatic rings of this compound, significant anion-π interactions are not anticipated under normal conditions. The electronic character of the molecule, dominated by the electron-donating toluidino group, suggests that other non-covalent interactions, such as hydrogen bonding or π-π stacking, would likely play a more significant role in its supramolecular chemistry.
Derivatives and Analogues of 1,3 Diphenyl 3 4 Toluidino 1 Propanone
Structural Modifications and Their Influence on Chemical Behavior
The amine group at the β-position is a key functional handle in the 1,3-diphenyl-1-propanone scaffold and is often introduced via a Mannich reaction or a Michael addition to a chalcone (B49325) precursor. wikipedia.orgorganic-chemistry.org The nature of this amine has a significant impact on the resulting β-amino ketone's properties. Replacing the 4-toluidino group with other primary or secondary amines, such as aniline (B41778), morpholine, or piperidine (B6355638), leads to derivatives with different characteristics.
The synthesis of these derivatives is commonly achieved through a one-pot, three-component Mannich reaction involving an acetophenone (B1666503), a benzaldehyde (B42025), and the desired amine. This reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the enol form of the ketone. wikipedia.orgchemistrysteps.com Alternatively, the aza-Michael addition of the amine to a pre-formed chalcone (1,3-diphenyl-2-propen-1-one) is a widely used method. organic-chemistry.orgcapes.gov.br
The choice of amine influences both the reaction efficiency and the properties of the final product.
Anilino Derivatives : Using aniline or its substituted variants results in compounds structurally very similar to the parent compound. The electronic properties of the aniline (e.g., presence of electron-donating or withdrawing groups) can affect the nucleophilicity of the amine and the stability of the resulting product. rsc.orgrsc.org
Morpholino Derivatives : Morpholine is a cyclic secondary amine that readily participates in Michael additions and Mannich reactions. nih.gov The resulting 3-morpholino derivatives incorporate a saturated heterocyclic ring, which can influence the compound's polarity, solubility, and conformational flexibility compared to the aromatic amine of the parent compound.
Piperidino Derivatives : Piperidine, another cyclic secondary amine, also efficiently forms β-amino ketones. nih.gov The piperidino derivatives are generally more basic than their morpholino or anilino counterparts, which can affect their chemical reactivity and how they interact with other molecules.
The table below summarizes the synthesis of various β-amino ketones through the Michael addition of different amines to chalcones.
| Amine Moiety | Typical Synthesis Method | Key Feature | Reference |
|---|---|---|---|
| Anilino | Mannich Reaction / Michael Addition | Aromatic amine, electronic properties can be tuned with substituents. | rsc.org |
| Morpholino | Mannich Reaction / Michael Addition | Heterocyclic, increases polarity. | nih.gov |
| Piperidino | Mannich Reaction / Michael Addition | Heterocyclic, more basic than morpholino or anilino derivatives. | nih.gov |
Introducing substituents onto the phenyl rings at the C1 (derived from acetophenone) and C3 (derived from benzaldehyde) positions is a primary strategy for modulating the electronic properties and reactivity of the β-amino ketone scaffold. These substituents exert their influence through a combination of inductive and resonance effects. libretexts.org
Inductive Effects : Electronegative atoms like halogens, oxygen, or nitrogen pull electron density away from the aromatic ring through the sigma bonds, deactivating the ring towards electrophilic attack. libretexts.org
Resonance Effects : Substituents with lone pairs (e.g., -OH, -OR, -NH2) can donate electron density into the π-system of the ring, activating it. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO2, -CN, -COR) can withdraw electron density via resonance, deactivating the ring. libretexts.org
In the context of synthesizing these compounds from chalcone precursors, substituents on the benzaldehyde ring (which becomes the C3-phenyl ring) affect the reactivity of the α,β-unsaturated system towards nucleophilic attack. Electron-withdrawing groups on this ring make the β-carbon more electrophilic and can increase the rate of the Michael addition. nih.gov Conversely, electron-donating groups can decrease the reaction rate. Similarly, substituents on the acetophenone ring (C1-phenyl ring) can influence the pKa of the α-protons and the stability of the enolate intermediate in the Mannich reaction. rsc.org
The following table details the influence of various substituents on the reactivity of the aromatic rings.
| Substituent Type | Example Groups | Effect on Ring | Influence on Reactivity | Reference |
|---|---|---|---|---|
| Electron-Donating (Activating) | -OH, -OR, -NH2, -Alkyl | Increases electron density | Increases ring reactivity in electrophilic substitution; may decrease reactivity of chalcone precursor in Michael addition. | libretexts.org |
| Electron-Withdrawing (Deactivating) | -NO2, -CN, -COR, -Halogens | Decreases electron density | Decreases ring reactivity in electrophilic substitution; increases reactivity of chalcone precursor in Michael addition. | libretexts.orgnih.gov |
Altering the length of the aliphatic chain connecting the carbonyl group and the amino group can significantly impact the molecule's conformation and properties. This creates homologous series (e.g., butanone, pentanone derivatives) or introduces heteroatoms into the chain.
The synthesis of these longer-chain analogues can be achieved by selecting the appropriate starting ketone in a Mannich reaction (e.g., propiophenone (B1677668) or butyrophenone (B1668137) instead of acetophenone). wikipedia.org However, the reactivity and yields may vary as the steric bulk and electronic nature of the enolizable ketone change. Research on iterative polyketide synthases, which produce chains of varying lengths, highlights that enzymatic systems can precisely control chain length, a level of control that remains a challenge in synthetic chemistry. uni-hannover.de The efficiency of some catalytic reactions has also been shown to be sensitive to the length of alkyl chains on the amine nucleophile, indicating that steric factors play a crucial role. acs.org
Synthesis and Reactivity of Closely Related β-Ketoamine Scaffolds
The chemistry of 1,3-diphenyl-3-(4-toluidino)-1-propanone is closely linked to that of its precursors and other related β-amino ketone structures.
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that are key precursors to 1,3-diphenyl-3-amino-1-propanones. researchgate.net
Synthesis of Chalcones: The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with a substituted acetophenone. chemistry-online.comgoogle.com The reaction proceeds via an aldol (B89426) addition followed by spontaneous dehydration to yield the stable conjugated system. chemistry-online.com
Reactivity and Transformations: The defining feature of chalcones is the electrophilic double bond, which is susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles.
Aza-Michael Addition : The reaction with primary or secondary amines is a primary route to β-amino ketones like this compound. organic-chemistry.org This reaction can be catalyzed by various agents or proceed under solvent-free conditions. organic-chemistry.org
Thia-Michael Addition : Thiols, such as thiophenol or cysteine derivatives, readily add to the double bond, forming β-thio-ketones. nih.govnih.gov The rate of this addition is influenced by the substituents on the chalcone and the pKa of the thiol. nih.gov
Addition of Carbon Nucleophiles : Malonates and other carbanions can also add to chalcones, a key step in the synthesis of more complex molecules. acs.org
Epoxidation : The double bond can be epoxidized, for instance using sodium hypochlorite (B82951) in a water suspension medium, to form chalcone epoxides. capes.gov.br
Cyclization Reactions : Chalcones are valuable synthons for heterocyclic chemistry. For example, reaction with hydrazine (B178648) yields pyrazolines, and reaction with o-phenylenediamine (B120857) can produce benzodiazepine (B76468) derivatives. researchgate.net
The β-amino ketone moiety is a fundamental structural unit in organic synthesis and is found in numerous natural products and pharmaceuticals. nih.gov The synthesis of these structures is a well-developed field, with the Mannich reaction being a cornerstone.
Synthetic Methodologies:
Mannich Reaction : This is a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde (often non-enolizable like formaldehyde (B43269) or benzaldehyde), and a primary or secondary amine. wikipedia.orgchemistrysteps.com The reaction can be catalyzed by acids, bases, or, more recently, by various organocatalysts and nanocatalysts to achieve high yields and stereoselectivity. rsc.orgnih.govnih.gov
Michael Addition : As discussed, the conjugate addition of amines to α,β-unsaturated ketones is a powerful method for forming the C-N bond in β-amino ketones. organic-chemistry.org
From Propargylic Alcohols : β-amino ketones can be synthesized from propargylic alcohols. nih.gov
From Cyclopropanols : A copper-catalyzed amination of cyclopropanols provides a route to β-amino ketones through C-C bond cleavage and C-N bond formation. organic-chemistry.org
The reactivity of the β-amino ketone core itself makes it a valuable intermediate. The presence of both a carbonyl group and an amino group allows for a wide range of subsequent transformations, including the synthesis of various heterocyclic systems like piperidines and indolizines. rsc.orgnih.gov
Structure-Reactivity Relationship Studies within the 1,3-Diphenylpropanone Family
The 1,3-diphenylpropanone scaffold serves as a versatile template for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can gain insights into how specific structural features influence the compound's reactivity and, consequently, its biological or chemical properties.
Key areas of structural modification and their impact on reactivity include:
Substitution on the Phenyl Rings: The nature and position of substituents on either of the two phenyl rings can significantly affect the electronic properties of the molecule. Electron-donating or electron-withdrawing groups can influence the reactivity of the carbonyl group and the stability of any intermediates formed during a reaction.
Modification of the Propanone Chain: Alterations to the three-carbon chain connecting the phenyl groups can impact the molecule's conformation and steric hindrance. For instance, the presence of a double bond, as seen in chalcones ((Z)-1,3-Diphenyl-2-propen-1-one), introduces rigidity to the structure compared to the more flexible saturated propanone chain. bldpharm.com
The Nature of the Group at the 3-Position: The substituent at the third carbon is crucial in defining the compound's character. In the case of the title compound, the 4-toluidino group introduces a basic nitrogen atom, which can participate in hydrogen bonding and acid-base reactions. Replacing this with other functionalities, such as a phenylthio group, alters the electronic and steric environment around this position, leading to different chemical behaviors. nih.gov
A study on 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives highlighted the importance of a tertiary amine side chain for cytotoxic activity. nih.gov This suggests that the presence of a basic nitrogenous moiety, similar to the toluidino group in the title compound, can be a key determinant of biological action within this class of compounds. The study synthesized and evaluated a series of these derivatives, demonstrating that modifications to the aryl groups and the introduction of basic side chains can significantly impact their potential as cytotoxic agents. nih.gov
Below is an interactive data table summarizing some derivatives of the 1,3-diphenylpropanone family and their key characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 1,3-Diphenyl-1-propanone | C15H14O | 210.27 | Parent scaffold |
| 1,3-Diphenyl-1,3-propanedione | C15H12O2 | 224.26 | Introduction of a second carbonyl group |
| (Z)-1,3-Diphenyl-2-propen-1-one | C15H12O | 208.26 | Unsaturation in the propanone chain |
| 1,3-Diphenylpropane | C15H16 | 196.29 | Reduction of the carbonyl group |
| 1-(2,5-diphenyl-3-furyl)-3-(4-methyl-1-piperazinyl)-1-propanone | C24H26N2O2 | 374.48 | Heterocyclic and piperazinyl modifications |
| 1-(2,5-diphenyl-3-furyl)-3-morpholino-1-propanone | C23H23NO3 | 361.44 | Heterocyclic and morpholino modifications |
Advanced Methodologies for Analysis and Characterization of 1,3 Diphenyl 3 4 Toluidino 1 Propanone
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation and purification of 1,3-Diphenyl-3-(4-toluidino)-1-propanone from reaction mixtures and for the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of β-aminoketones. The development of a robust HPLC method is critical for ensuring the quality control of this compound.
Method Development Insights: A screening approach is often employed for the chiral separation of β-aminoketones, utilizing various polysaccharide-based chiral stationary phases (CSPs). nih.gov Studies have shown that cellulose-based columns, such as Chiralcel® derivatives, can exhibit higher enantioselectivity for racemic β-aminoketones compared to amylose-based columns. nih.gov For general purity analysis, reversed-phase HPLC methods are commonly developed. These methods are scalable and can be adapted for preparative separation to isolate impurities.
A typical HPLC method for a related compound, 1,3-diphenyl-1,3-propanedione, utilizes a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. This approach is suitable for assessing purity and can be adapted for mass spectrometry (MS) detection by using a volatile mobile phase modifier like formic acid.
For the chiral separation of β-aminoketones, both normal-phase and polar organic modes can be effective. The choice of mobile phase, often a mixture of n-hexane and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation on polysaccharide-based CSPs. nih.gov The table below summarizes common chiral stationary phases used for the separation of β-aminoketones.
Table 1: Chiral Stationary Phases (CSPs) for HPLC Analysis of β-Aminoketones
| CSP Type | Common Trade Names | Typical Mobile Phase | Application Notes |
|---|---|---|---|
| Polysaccharide-Based (Cellulose) | Chiralcel® OD-H, Chiralcel® OJ | n-Hexane/Isopropanol | Often shows high enantioselectivity for β-aminoketones. nih.gov |
| Polysaccharide-Based (Amylose) | Chiralpak® AD | n-Hexane/Isopropanol | Can be effective, but may show lower selectivity than cellulose-based phases for this class of compounds. nih.gov |
| Pirkle-Type | (S,S)-Whelk-O® 1 | n-Hexane/Isopropanol/Acetonitrile | Based on π-acid/π-base interactions; can provide good separation for compounds with aromatic rings. |
Method validation is a critical step to ensure the reliability of the HPLC method for purity assessment. nih.gov This involves evaluating parameters such as linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ).
Direct analysis of β-aminoketones like this compound by Gas Chromatography (GC) is challenging due to their low volatility and thermal lability. wikipedia.org The presence of polar amino and keto functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. wikipedia.orgfujifilm.com
Derivatization Strategies: The primary goal of derivatization is to replace the active hydrogens on the amine and any other polar functional groups with nonpolar moieties. fujifilm.com Common derivatization techniques include:
Silylation: This is a widely used method where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. fujifilm.comakjournals.com TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.
Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are used to introduce acyl groups. researchgate.net These reagents are particularly useful for creating derivatives that are highly responsive to electron capture detection (ECD) or can be readily analyzed by mass spectrometry.
The choice of derivatizing agent and reaction conditions (temperature and time) must be optimized to ensure complete derivatization and avoid the formation of by-products. researchgate.net Following derivatization, the volatile derivative is analyzed by GC-MS, which provides both chromatographic separation and mass spectrometric identification of the compound and any related impurities.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino-Containing Compounds
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common silylating agent, derivatives can be moisture-sensitive. |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to BSTFA. fujifilm.com |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Produces stable and highly electronegative derivatives, excellent for MS detection. researchgate.nethmdb.ca |
Thermal Analysis Techniques for Stability and Phase Transitions
Thermal analysis techniques are crucial for characterizing the physicochemical properties of this compound, including its thermal stability, decomposition profile, melting point, and other phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information about its thermal stability and decomposition pathway.
A typical TGA experiment involves heating a small amount of the sample at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. For a Mannich base like the title compound, the TGA thermogram can reveal the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the mass of any residual material. For instance, a study on the thermal decomposition of a related Mannich base, N,N′-tetra(4-antipyrylmethyl)-1,2-diaminoethane (TAMEN), showed a multi-step decomposition process in both air and nitrogen atmospheres. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid.
Table 3: Representative TGA Data Interpretation for a β-Aminoketone
| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Interpretation |
|---|---|---|---|
| 25 - 150 | < 1% | - | Initial mass loss, likely due to adsorbed solvent or moisture. |
| 150 - 300 | 30% | ~250 | First major decomposition step, possibly cleavage of the aminomethyl side chain. |
| 300 - 500 | 65% | ~420 | Second major decomposition step, fragmentation of the propanone backbone and aromatic rings. |
| > 500 | > 95% | - | Near complete decomposition, leaving minimal residue. |
Note: This table presents hypothetical data to illustrate the type of information obtained from a TGA experiment.
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, glass transitions, and other phase transitions of this compound.
In a DSC thermogram, endothermic events (like melting) appear as peaks pointing down, while exothermic events (like crystallization or decomposition) appear as peaks pointing up. For a crystalline solid, a sharp endothermic peak is observed at its melting point. The area under the melting peak is proportional to the enthalpy of fusion. A study on β-lactoglobulin demonstrated how DSC can be used to observe the large transition peak associated with denaturation (unfolding). For this compound, a sharp melting endotherm would be expected, providing a precise value for its melting point. Any broader transitions could indicate the presence of amorphous content or other phase changes prior to melting.
Table 4: Illustrative DSC Data for a Crystalline β-Aminoketone
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
|---|---|---|---|---|
| Melting | 120.5 | 122.8 | 95.4 | Sharp endotherm indicating the melting of a crystalline solid. |
| Decomposition | > 250 | - | - | Onset of an exothermic or complex endothermic/exothermic process associated with thermal degradation. |
Note: This table presents hypothetical data to illustrate the type of information obtained from a DSC experiment.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) spectroscopy, is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture (50:50 of each enantiomer) will be CD-silent.
The determination of enantiomeric excess is based on the principle that the intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. A calibration curve can be constructed by measuring the CD signal of a specific band for a series of samples with known enantiomeric excesses. The ee of an unknown sample can then be determined by interpolating its CD signal on this calibration curve.
Recent methodologies have demonstrated the use of CD spectroscopy in combination with pattern recognition techniques for the rapid determination of both ee and concentration of chiral amines. This involves monitoring the changes in the CD spectrum upon the addition of the chiral analyte to a chiral sensor system.
Table 5: Conceptual Data for Enantiomeric Excess Determination by CD Spectroscopy
| Enantiomeric Excess (% ee of R-enantiomer) | CD Signal Intensity (mdeg) at λmax |
|---|---|
| 100 | +10.0 |
| 50 | +5.0 |
| 20 | +2.0 |
| 0 (racemic) | 0.0 |
| -20 | -2.0 |
| -50 | -5.0 |
| -100 (100% S-enantiomer) | -10.0 |
Note: This table illustrates the linear relationship between the CD signal and the enantiomeric excess for a hypothetical chiral molecule.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| n-Hexane |
| Isopropanol |
| Ethanol (B145695) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Pentafluoropropionic Anhydride (PFPA) |
| Heptafluorobutyric Anhydride (HFBA) |
| N,N′-tetra(4-antipyrylmethyl)-1,2-diaminoethane (TAMEN) |
Optical Rotation Measurement
Optical rotation is a fundamental technique for characterizing chiral molecules. It measures the rotation of plane-polarized light as it passes through a solution of an enantiomerically pure or enriched sample. The specific rotation, [α], is a characteristic physical property of a chiral compound.
Currently, there is no published data reporting the specific optical rotation value for enantiomerically pure forms of this compound. Such data would be invaluable for quality control in asymmetric synthesis and for establishing the absolute configuration of the enantiomers, often in conjunction with other techniques. The resolution of the racemic mixture would be a prerequisite for these measurements. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the absolute configuration and conformational properties of the molecule. researchgate.net
For this compound, CD spectroscopy could be employed to:
Determine the absolute configuration of its enantiomers by comparing experimental spectra with theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). nih.gov
Study conformational changes in solution.
However, a review of the scientific literature indicates that no specific CD spectroscopic studies have been published for this compound.
Advanced Microscopy Techniques for Crystalline Morphology
The study of the crystalline form of a compound is critical in pharmaceutical sciences as it can influence properties such as solubility, stability, and bioavailability.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and topography of solid materials. For this compound, SEM analysis of its crystalline form would provide detailed information about:
Crystal habit (the external shape of the crystals).
Surface features and defects.
Particle size distribution and aggregation.
Such information is crucial for understanding the material's physical properties and for controlling its crystallization process. Despite its utility, no specific SEM studies focused on this compound have been reported in the literature.
Transmission Electron Microscopy (TEM) for Microstructural Analysis
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and can be used to investigate the internal microstructure of crystalline materials. While challenging for beam-sensitive organic molecules, techniques like cryo-TEM can be employed. researchgate.netresearchgate.net For this compound, TEM could potentially be used to:
Observe lattice fringes and identify crystal defects.
Analyze the crystal structure of nanocrystalline samples.
Study polymorphism at the nanoscale.
As with other techniques, there is a lack of published TEM studies specifically for this compound.
Spectroelectrochemistry for Redox Behavior
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as a function of its oxidation state. This method provides insights into the electronic structure of redox-active species and the mechanisms of electron transfer reactions.
The β-aminoketone scaffold, particularly when part of a larger conjugated system, can exhibit redox activity. nih.gov The redox properties of these molecules are of interest for understanding their potential roles in biological systems and for applications in materials science. Spectroelectrochemistry could be used to:
Identify and characterize the radical cations or anions formed upon oxidation or reduction of this compound.
Determine the formal potentials of its redox processes.
Investigate the stability of the generated redox species.
Despite the potential for interesting redox behavior, no spectroelectrochemical studies of this compound have been documented in the scientific literature to date.
Conclusion and Future Research Directions for 1,3 Diphenyl 3 4 Toluidino 1 Propanone
Summary of Key Research Findings and Contributions
Direct research on 1,3-diphenyl-3-(4-toluidino)-1-propanone is limited in publicly available literature. However, studies on closely related 1,3-diaryl-3-(arylamino)propan-1-one derivatives provide valuable insights into the potential applications of this class of compounds. A notable contribution is the investigation of such derivatives as potential inhibitors of α-amylase, an enzyme linked to type 2 diabetes, and as antioxidants.
In one such study, a series of 1,3-diaryl-3-(arylamino)propan-1-ones were synthesized and evaluated for their biological activities. nih.gov The synthesis was achieved through an aza-Michael addition of various anilines to trans-chalcones, a method that is directly applicable to the synthesis of this compound. The results of the α-amylase inhibitory activity for a selection of these analogues are summarized in the table below.
| Compound | Structure | IC50 (µM) |
|---|---|---|
| Analogue 1 | 1-(4-chlorophenyl)-3-phenyl-3-(phenylamino)propan-1-one | 35.42 ± 1.02 |
| Analogue 2 | 1-(4-methoxyphenyl)-3-phenyl-3-(phenylamino)propan-1-one | 48.25 ± 0.98 |
| Analogue 3 | 1,3-diphenyl-3-((4-fluorophenyl)amino)propan-1-one | 29.87 ± 1.15 |
| Analogue 4 | 1-(4-chlorophenyl)-3-phenyl-3-((4-fluorophenyl)amino)propan-1-one | 21.19 ± 0.88 |
Data sourced from a study on related 1,3-diaryl-3-(arylamino)propan-1-one derivatives. nih.gov
These findings suggest that the 1,3-diaryl-3-aminopropanone scaffold is a promising template for designing new therapeutic agents. nih.gov The antioxidant activity of some analogues further broadens their potential biomedical applications. nih.gov
Unexplored Synthetic Avenues and Methodological Advancements
While the Mannich reaction and aza-Michael addition are classical and effective methods for synthesizing β-aminoketones, there remain several unexplored avenues for the synthesis of this compound. researchgate.nettaylorandfrancis.com
Future synthetic explorations could focus on:
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could offer a mild and efficient route. This methodology could enable the coupling of enolates or their precursors with imines under neutral conditions, potentially improving functional group tolerance. A formal β-Mannich reaction has been designed using a synergistic combination of photoredox catalysis and organocatalysis, which could be adapted for the synthesis of the target compound. youtube.comnih.gov
Enantioselective Synthesis: The development of catalytic enantioselective methods to access chiral this compound is a significant area for future research. The use of chiral catalysts, such as bifunctional thioureas or phosphoric acids, in Mannich-type reactions could provide access to enantiomerically pure products, which is crucial for medicinal chemistry applications. organic-chemistry.org
Flow Chemistry: Implementing the synthesis in a continuous flow system could offer advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters in a flow reactor could lead to higher yields and purities.
Novel Catalytic Systems: Exploring the use of metal-organic frameworks (MOFs) or magnetic nanoparticles as recyclable heterogeneous catalysts could enhance the sustainability of the synthesis. rsc.org
Advanced Mechanistic Studies and Refined Theoretical Predictions
A detailed understanding of the reaction mechanism is crucial for optimizing synthetic protocols and designing more efficient catalysts. For the synthesis of this compound, advanced mechanistic studies could include:
Kinetic Analysis: A thorough investigation of the reaction kinetics of the Mannich or aza-Michael reaction for the formation of this specific compound would provide valuable data on the rate-determining step and the influence of catalyst and substrate concentrations. tandfonline.com Such studies have been performed for similar β-aminoketone syntheses, revealing insights into the associative mechanism of the initial amine-aldehyde condensation. tandfonline.com
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of the reaction pathway. This would allow for a deeper understanding of the stereoselectivity and the role of the catalyst in lowering the activation energy.
In-situ Spectroscopic Monitoring: Techniques such as ReactIR or in-situ NMR spectroscopy can be used to monitor the reaction in real-time, identifying key intermediates and byproducts.
These studies would contribute to a more refined theoretical prediction of reactivity and selectivity, guiding the development of improved synthetic methods.
Potential for Supramolecular Architectures and Functional Materials
The molecular structure of this compound, featuring multiple aromatic rings, a ketone group, and a secondary amine, provides several handles for non-covalent interactions, making it a candidate for the construction of supramolecular architectures. tandfonline.com
Future research in this area could explore:
Self-Assembly: Investigating the self-assembly properties of the molecule in different solvents and in the solid state. youtube.com The presence of hydrogen bond donors (N-H) and acceptors (C=O), along with the potential for π-π stacking of the phenyl and tolyl rings, could lead to the formation of well-ordered structures like nanofibers, gels, or single crystals with interesting properties. nih.gov
Host-Guest Chemistry: The aromatic cavities and functional groups could be utilized in host-guest chemistry, for example, by incorporating the molecule into larger macrocyclic structures like cyclodextrins or calixarenes. rsc.org
Functional Materials: The self-assembled structures could be investigated for applications in materials science, such as in the development of sensors, liquid crystals, or as scaffolds for catalysis.
Integration with Emerging Catalytic Systems and Green Chemistry Principles
The principles of green chemistry are increasingly important in modern organic synthesis. Future work on the synthesis of this compound should aim to incorporate these principles.
| Green Chemistry Principle | Potential Application | Reference |
|---|---|---|
| Use of Renewable Feedstocks | Deriving starting materials like benzaldehyde (B42025) from biomass. | - |
| Atom Economy | Utilizing addition reactions like the aza-Michael addition which have high atom economy. | nih.gov |
| Use of Safer Solvents | Employing water, ethanol (B145695), or solvent-free conditions for the synthesis. | nih.gov |
| Energy Efficiency | Using microwave irradiation or ultrasound to reduce reaction times and energy consumption. | nih.gov |
| Use of Catalysis | Developing highly efficient and recyclable catalysts, such as nanocatalysts or organocatalysts. | rsc.org |
The integration of emerging catalytic systems, such as dual-catalysis platforms combining organocatalysis with metal catalysis or photocatalysis, could lead to novel and more efficient synthetic routes. nih.gov For instance, a cooperative catalytic system could activate both the enolate and the imine species simultaneously, leading to enhanced reactivity and selectivity under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
